molecular formula C10H6BrF3N2OS B8440891 5-Bromomethyl-3-(4-trifluoromethoxyphenyl)[1,2,4]thiadiazole

5-Bromomethyl-3-(4-trifluoromethoxyphenyl)[1,2,4]thiadiazole

Cat. No.: B8440891
M. Wt: 339.13 g/mol
InChI Key: HHHXYFXQEZXAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromomethyl-3-(4-trifluoromethoxyphenyl)[1,2,4]thiadiazole is a useful research compound. Its molecular formula is C10H6BrF3N2OS and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrF3N2OS

Molecular Weight

339.13 g/mol

IUPAC Name

5-(bromomethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-thiadiazole

InChI

InChI=1S/C10H6BrF3N2OS/c11-5-8-15-9(16-18-8)6-1-3-7(4-2-6)17-10(12,13)14/h1-4H,5H2

InChI Key

HHHXYFXQEZXAKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)CBr)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [3-(4-trifluoromethoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol (0.10 g, 0.36 mmol) in toluene (5 ml) was added PBr3 (0.050 ml, 0.54 mmol) and the resulting reaction mixture was refluxed at 120° C. for 15 min. After the completion of the reaction (TLC monitoring), the reaction mixture was cooled to 0° C., added water (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organics was washed with saturated NaHCO3 solution, dried over Na2SO4, filtered and concentrated under vacuum to get the desired product (0.11 g, 89%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
89%

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